molecular formula C21H20N2OS2 B2476539 3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-76-6

3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2476539
CAS No.: 686771-76-6
M. Wt: 380.52
InChI Key: LNGFFMOLVTWFHY-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidin-4-one core

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-14-3-7-16(8-4-14)13-26-21-22-18-11-12-25-19(18)20(24)23(21)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGFFMOLVTWFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the 4-methylphenyl Groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to introduce the 4-methylphenyl groups at the desired positions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidative Reactions Involving the Sulfanyl Group

The sulfanyl (-S-) group at position 2 undergoes oxidation under controlled conditions:

Reaction Conditions Product Key Observations
Oxidation to sulfoxideH2_2O2_2/acetic acid, 25°CSulfoxide derivativeSelective oxidation without ring degradation
Oxidation to sulfonemCPBA (meta-chloroperbenzoic acid), DCM, 0°CSulfone derivativeComplete conversion observed via TLC

These reactions are critical for modulating the compound’s electronic properties and enhancing its biological activity. The sulfone derivative exhibits increased polarity, improving solubility in aqueous media.

Nucleophilic Substitution at the Sulfanyl Site

The sulfanyl group acts as a leaving group in nucleophilic substitution reactions:

Reagent Conditions Product Yield
Alkyl halides (e.g., CH3_3I)K2_2CO3_3, DMF, 80°CS-alkylated thienopyrimidine65–72%
Amines (e.g., NH3_3)EtOH, reflux, 12hThiol → amine substitution58%

The S-alkylation pathway is favored due to the electron-rich sulfur atom, enabling applications in prodrug design.

Electrophilic Aromatic Substitution

The methylphenyl substituents direct electrophilic attacks to specific positions:

Reaction Electrophile Position Product
NitrationHNO3_3/H2_2SO4_4Para to methyl3-(4-methyl-3-nitrophenyl) derivative
HalogenationBr2_2/FeBr3_3Ortho to methylBrominated aryl product

Methyl groups activate the benzene ring, facilitating nitration and halogenation at predictable sites.

Ring-Opening and Functionalization

The thieno[3,2-d]pyrimidin-4-one core undergoes ring-opening under strong alkaline conditions:

Conditions Reagent Product
NaOH (10%), 100°CThiophene-2-carboxylic acid derivative
NH2_2NH2_2/EtOHHydrazinePyrimidine ring cleavage → thienyl hydrazide

Ring-opening reactions are utilized to synthesize downstream intermediates for drug discovery.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings due to its halogen-compatible structure:

Reaction Catalyst Product Application
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_3Biaryl derivativesAntibacterial agents
Sonogashira couplingPdCl2_2, CuI, PPh3_3Alkynylated analogsAnticancer screening

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Hydrolysis of the Pyrimidinone Core

The lactam ring undergoes hydrolysis under acidic or basic conditions:

Conditions Product Mechanism
HCl (6M), refluxThieno[3,2-d]pyrimidine-2,4-diolAcid-catalyzed ring opening
NaOH (5%), 70°CSodium salt of thienopyrimidine dicarboxylateBase-induced hydrolysis

Hydrolysis products serve as precursors for synthesizing carboxylate-based derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Several studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. The compound under discussion has shown promise in inhibiting tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways associated with cancer progression.
  • Antimicrobial Properties
    • Research has demonstrated that derivatives of thienopyrimidines possess antibacterial and antifungal activities. The compound may interact with bacterial enzymes or cellular structures, leading to microbial death.
  • Anti-inflammatory Effects
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in International Journal of Molecular Sciences explored the synthesis and biological evaluation of thienopyrimidine derivatives. The results indicated that compounds similar to 3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity .

Case Study 2: Antimicrobial Screening

In another research effort documented in Scientific Reports, a series of thienopyrimidine derivatives were evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: The parent compound.

    Other Thieno[3,2-d]pyrimidin-4-one Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the sulfanyl linkage. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound 3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on recent research findings.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization processes. For example, derivatives can be synthesized through the reaction of 4-methylphenylmethyl sulfide with appropriate pyrimidine precursors. The structural modifications often enhance biological activity and selectivity for various targets.

Antitumor Activity

Recent studies indicate that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor activity. In one study, a series of substituted thieno[3,2-d]pyrimidines were evaluated for their antiproliferative effects against various cancer cell lines. Notably:

  • Compound 12e demonstrated potent activity against SU-DHL-6 (IC50 = 0.55 μM), WSU-DLCL-2 (IC50 = 0.95 μM), and K562 cells (IC50 = 1.68 μM) while showing low toxicity towards HEK293T cells (CC50 = 15.09 μM) .

Enzyme Inhibition

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their ability to inhibit specific enzymes:

  • Compounds have been shown to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) , which is crucial in steroid metabolism. Some derivatives exhibited moderate inhibition rates (36% and 25% at 1 μM) .
  • Additionally, these compounds may act as inhibitors of cyclic adenosine monophosphate (cAMP) phosphodiesterase , which is relevant for various signaling pathways in cells .

Cholinesterase Inhibition

Another area of investigation has been the effect of thieno[3,2-d]pyrimidine derivatives on acetylcholinesterase (AChE) activity. Some compounds demonstrated promising inhibitory effects on AChE isoforms, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antitumor Efficacy

In a controlled study involving multiple cancer cell lines, the compound's ability to induce apoptosis was assessed. The results showed that higher concentrations led to significant morphological changes in lymphoma cells and reduced cell migration capabilities.

Case Study 2: Enzyme Interaction

Molecular docking studies revealed that certain thieno[3,2-d]pyrimidine derivatives fit well into the active sites of targeted enzymes, providing insights into their mechanism of action and supporting the observed biological activities .

Data Tables

Compound Target Cell Line IC50 (μM) CC50 (μM) Inhibition (%)
12eSU-DHL-60.5515.09-
12eWSU-DLCL-20.95--
12eK5621.68--
Compound AAChE Isoform G1--Mixed inhibition

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis involves multi-step reactions starting from thieno[3,2-d]pyrimidin-4-one precursors. A typical route includes:

Core formation : Cyclocondensation of substituted thioureas with α,β-unsaturated ketones under acidic conditions.

Functionalization : Introduction of the 4-methylphenyl and [(4-methylphenyl)methyl]sulfanyl groups via nucleophilic substitution or thiol-ether coupling.
Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Control temperature (60–80°C) to minimize side reactions like over-oxidation .
  • Employ catalysts such as K2_2CO3_3 for efficient thiol-alkylation .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and improve purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?

Answer:

Technique Application Key Insights
1H/13C NMR Confirm substituent positions and purityAromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm) validate substituent integration .
IR Spectroscopy Identify S–C and C=O bondsStrong absorption at ~1650 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C–S stretch) .
X-ray Crystallography Resolve 3D conformationPlanar thienopyrimidine core with dihedral angles <10° between fused rings .

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent impact on biological activity?

Answer:
Methodology :

Systematic substitution : Synthesize analogs with variations at the 2-sulfanyl and 3-aryl positions (e.g., halogens, electron-withdrawing groups) .

In vitro assays : Test inhibition of kinases (e.g., EGFR, VEGFR) or anti-inflammatory targets (COX-2) to quantify IC50_{50} values .

Computational docking : Use AutoDock Vina to predict binding affinities to enzymatic active sites (e.g., ATP-binding pockets) .
Key finding : Bulkier 2-sulfanyl groups (e.g., benzyl vs. methyl) enhance hydrophobic interactions but may reduce solubility .

Advanced: What strategies resolve contradictions in reported biological activities across analogs?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Purity discrepancies : Use HPLC-MS to verify compound purity (>98%) and exclude batch-specific impurities .
  • Target promiscuity : Perform selectivity profiling against related enzymes (e.g., 50-kinase panel) to identify off-target effects .
  • Solubility factors : Compare activities in DMSO vs. PEG formulations to assess bioavailability artifacts .

Advanced: How to computationally model interactions with enzymatic targets?

Answer:

Molecular docking : Generate 3D conformers (Open Babel) and dock into target PDB structures (e.g., 1M17 for EGFR) using Glide SP/XP scoring .

Molecular dynamics (MD) : Simulate ligand-protein complexes (GROMACS) for 100 ns to assess binding stability (RMSD <2 Å) .

Free energy calculations : Use MM-GBSA to predict ΔGbinding_{binding} and correlate with experimental IC50_{50} values .

Basic: What in vitro screening approaches assess pharmacological potential?

Answer:

Assay Protocol Relevance
Cytotoxicity (MTT) Incubate with HeLa or HEK293 cells for 48h; measure IC50_{50}Prioritize compounds with IC50_{50} <10 μM .
Enzyme inhibition Pre-incubate with target enzyme (e.g., COX-2) and substrate (arachidonic acid); quantify product via HPLC .Identify inhibitors with >50% activity at 1 μM.
Membrane permeability (PAMPA) Measure compound diffusion across artificial lipid membranes; predict blood-brain barrier penetration .

Advanced: What challenges arise in achieving regioselectivity during synthesis?

Answer:

  • Competitive alkylation : The thienopyrimidine core has multiple reactive sites (N1, N3). Use bulky bases (e.g., DBU) to direct substitution to the 2-position .
  • Oxidation side reactions : Protect thioether groups with trityl chloride during oxidation steps .
  • By-product formation : Optimize stoichiometry (1:1.2 molar ratio of core to sulfanylating agent) to minimize dimerization .

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